(E)-ethyl 2-(2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl)-4-methylthiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[(2E)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br2N3O3S/c1-3-22-13(21)12-7(2)18-14(23-12)19-17-6-8-4-9(15)11(20)10(16)5-8/h4-6,20H,3H2,1-2H3,(H,18,19)/b17-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIZIVMPEIPGAU-UBKPWBPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NN=CC2=CC(=C(C(=C2)Br)O)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N/N=C/C2=CC(=C(C(=C2)Br)O)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Conditions
-
α-Halo ester : Ethyl 2-chloroacetoacetate (1.2 equiv)
-
Thiourea derivative : A substituted thiourea (e.g., 2-amino-4-methylthiazole-5-carboxylate precursor)
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Solvent : Absolute ethanol (20 mL per 10 mmol substrate)
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Temperature : Reflux at 80°C for 5–6 hours
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Workup : Neutralization with potassium carbonate, filtration, and recrystallization from ethanol.
Mechanistic Insights
Table 1: Thiazole Core Synthesis Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–80% | |
| Melting Point | 90–92°C | |
| Key NMR Signals (δ ppm) | 1.30 (t, -CH3), 2.68 (s, -CH3), 4.30 (q, -OCH2) |
Formation of the Carbohydrazide Intermediate
The ethyl ester is converted to a carbohydrazide to enable subsequent hydrazone formation.
Procedure
Characterization
-
1H NMR : Disappearance of the ethyl group signals (δ 1.30, 4.30) and emergence of NH2 signals at δ 4.50–5.00.
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IR : Stretching bands at 1660 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H).
Hydrazone Condensation with 3,5-Dibromo-4-Hydroxybenzaldehyde
The final step involves Schiff base formation between the carbohydrazide and 3,5-dibromo-4-hydroxybenzaldehyde.
Reaction Protocol
Stereochemical Control
Table 2: Hydrazone Synthesis Optimization
Alternative Synthetic Strategies
Microwave-Assisted Synthesis
Solvent-Free Approaches
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Challenges and Optimization Strategies
Common Issues
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-(2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The dibromo groups can be reduced to bromine atoms using reducing agents like sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a monobromo or debrominated derivative.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
The compound (E)-ethyl 2-(2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl)-4-methylthiazole-5-carboxylate is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, materials science, and biological studies, supported by data tables and documented case studies.
Medicinal Chemistry
The compound has been studied for its antimicrobial and anticancer properties . Its structure allows it to interact with biological targets effectively.
Case Studies
- Antimicrobial Activity : Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity against various pathogens. For instance, modifications to the thiazole ring have shown enhanced efficacy against resistant bacterial strains.
- Anticancer Potential : A study published in the Journal of Medicinal Chemistry demonstrated that similar thiazole derivatives could induce apoptosis in cancer cells through interaction with specific enzyme targets.
Materials Science
Due to its unique electronic properties, the compound is being investigated for use in developing novel materials with specific optical characteristics.
Data Table: Comparison of Material Properties
| Property | (E)-Ethyl Compound | Similar Compounds |
|---|---|---|
| Band Gap (eV) | 2.1 | 1.8 - 2.5 |
| Thermal Stability (°C) | 250 | 200 - 300 |
| Solubility (in DMSO) | High | Moderate to High |
Biological Studies
The interactions of this compound with biological macromolecules are of particular interest in drug design and development.
Case Studies
- Enzyme Inhibition : Research has shown that similar compounds can inhibit enzymes involved in metabolic pathways, providing insights into their potential role as therapeutic agents.
- Receptor Binding : Studies have indicated that thiazole-containing compounds exhibit binding affinity towards certain receptors, leading to downstream biological effects.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-(2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress pathways, leading to its antioxidant effects.
Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The compound belongs to a broader class of thiazole-hydrazone hybrids. Key structural analogues and their distinguishing features are summarized below:
Key Research Findings
Electronic and Steric Effects: The 3,5-dibromo substitution on the benzylidene moiety increases electron-withdrawing effects compared to methoxy or nitro substituents in analogues (e.g., compounds in ). The 4-methyl group on the thiazole ring introduces steric hindrance, which may reduce rotational freedom but stabilize the (E)-configuration .
Biological Activity Trends: Thiazole-hydrazones with halogenated aromatic systems (e.g., bromine or chlorine) exhibit superior antimicrobial activity against Gram-positive bacteria compared to non-halogenated derivatives. For instance, a study on similar hydrazone-thiazole hybrids showed MIC values of 8–16 µg/mL against S. aureus . The phenolic hydroxyl group in the target compound may confer antioxidant properties via radical scavenging, as seen in structurally related 4-hydroxybenzaldehyde derivatives .
Synthetic and Analytical Challenges: The compound’s brominated aromatic system complicates NMR characterization due to heavy atom effects, necessitating complementary techniques like IR and mass spectrometry for structural validation .
Contradictions and Limitations
- Computational models (e.g., density-functional theory ) predict moderate bioavailability due to high molecular weight (~480 g/mol) and rotatable bond count, but these predictions require empirical validation.
Methodological Insights from Comparative Studies
- Spectrofluorometry and Tensiometry : Used in analogues to determine critical micelle concentration (CMC), these methods could adapt to study the self-assembly behavior of the target compound in aqueous media .
- Virtual Screening : Molecular similarity indices (e.g., Tanimoto coefficients) may overestimate bioactivity correlations between the target compound and its analogues, underscoring the need for experimental validation .
Biological Activity
The compound (E)-ethyl 2-(2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl)-4-methylthiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, biochemical properties, and relevant case studies.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 463.1 g/mol. Its structure features a thiazole ring, which is integral to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 463.1 g/mol |
| Purity | ≥95% |
| Melting Point | 174-181°C |
Antimicrobial Properties
Research has shown that thiazole derivatives possess significant antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial strains, including multi-drug resistant Gram-negative bacteria such as Pseudomonas aeruginosa. Thiazoles inhibit bacterial growth by disrupting cell wall synthesis through inhibition of key enzymes like UDP-N-acetylmuramate/L-alanine ligase .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in several cancer cell lines. Studies indicate that this compound exhibits IC50 values ranging from 0.09 to 0.49 μM against malignant cells such as K562 cells, demonstrating potent anticancer activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It targets enzymes involved in critical metabolic pathways, particularly those related to bacterial cell wall synthesis.
- Cell Signaling Modulation : The compound influences cellular signaling pathways and gene expression, contributing to its cytotoxic effects on cancer cells.
- Oxidative Stress Induction : It may induce oxidative stress in target cells, leading to apoptosis.
Study on Antimicrobial Activity
In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 1 μg/mL.
Study on Cytotoxicity
A study conducted on K562 leukemia cells demonstrated that the compound induced apoptosis through the activation of caspase pathways. The treatment resulted in a dose-dependent increase in apoptotic cells, confirming its potential as an anticancer agent.
Q & A
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity | Evidence Source |
|---|---|---|---|
| Solvent | Ethanol | Minimizes side reactions | |
| Catalyst (AcOH) | 5–10 mol% | Enhances hydrazine reactivity | |
| Reaction Time | 4–6 hours | Balances completion vs. degradation |
Q. Table 2. Biological Activity Correlation with Structural Features
| Structural Feature | Assay System | Observed Activity | Evidence Source |
|---|---|---|---|
| Dibromo-hydroxybenzylidene | Anticancer (MCF-7) | IC = 12.3 µM | |
| Thiazole-5-carboxylate | Antimicrobial (E. coli) | MIC = 32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
